molecular formula C6H4ClKO B075553 Phenol, p-chloro-, potassium salt CAS No. 1121-74-0

Phenol, p-chloro-, potassium salt

Cat. No. B075553
CAS RN: 1121-74-0
M. Wt: 166.64 g/mol
InChI Key: HMSLXWQWEJXFFR-UHFFFAOYSA-M
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Description

Phenol, p-chloro-, potassium salt is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is commonly used in organic chemistry for various synthesis reactions and has been found to have potential applications in the field of medicine. In

Scientific Research Applications

Phenol, p-chloro-, potassium salt has several scientific research applications. It has been used in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes. Additionally, this compound has been found to have potential applications in the field of medicine. It has been shown to have antimicrobial properties, making it a potential candidate for the development of new antibiotics. Furthermore, Phenol, p-chloro-, potassium salt has been found to have anti-inflammatory properties, which could be useful in the treatment of various inflammatory conditions.

Mechanism Of Action

The mechanism of action of Phenol, p-chloro-, potassium salt is not well understood. However, it is believed to act by disrupting the cell membrane of microorganisms, leading to their death. Additionally, this compound has been shown to inhibit the production of pro-inflammatory cytokines, which could explain its anti-inflammatory properties.
Biochemical and Physiological Effects
Phenol, p-chloro-, potassium salt has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. Additionally, this compound has been found to have anti-inflammatory properties, which could be useful in the treatment of various inflammatory conditions.

Advantages And Limitations For Lab Experiments

One advantage of using Phenol, p-chloro-, potassium salt in lab experiments is its high purity. This compound can be easily synthesized and purified, making it an ideal candidate for various organic synthesis reactions. However, one limitation of using this compound is its potential toxicity. It is important to handle this compound with care and use appropriate safety precautions when working with it.

Future Directions

There are several future directions for the research of Phenol, p-chloro-, potassium salt. One potential direction is the development of new antibiotics based on this compound. Additionally, further research could be conducted to better understand the mechanism of action of this compound and its potential applications in the treatment of various inflammatory conditions. Furthermore, the synthesis of new organic compounds using Phenol, p-chloro-, potassium salt could lead to the development of new pharmaceuticals, agrochemicals, and dyes.

Synthesis Methods

The synthesis method of Phenol, p-chloro-, potassium salt involves the reaction of p-chlorophenol with potassium hydroxide. The reaction is typically carried out in a solvent such as water or ethanol. The product is obtained by isolating and purifying the resulting salt.

properties

CAS RN

1121-74-0

Product Name

Phenol, p-chloro-, potassium salt

Molecular Formula

C6H4ClKO

Molecular Weight

166.64 g/mol

IUPAC Name

potassium;4-chlorophenolate

InChI

InChI=1S/C6H5ClO.K/c7-5-1-3-6(8)4-2-5;/h1-4,8H;/q;+1/p-1

InChI Key

HMSLXWQWEJXFFR-UHFFFAOYSA-M

Isomeric SMILES

C1=CC(=CC=C1[O-])Cl.[K+]

SMILES

C1=CC(=CC=C1[O-])Cl.[K+]

Canonical SMILES

C1=CC(=CC=C1[O-])Cl.[K+]

Other CAS RN

1121-74-0

Related CAS

106-48-9 (Parent)

synonyms

Potassium 4-chlorophenolate

Origin of Product

United States

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